The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone is a synthetic organic compound notable for its structural complexity and potential applications in medicinal chemistry. The compound features a triazole ring, an azetidine moiety, and a dichlorophenyl group, which contribute to its unique properties.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their structure. It is classified as a triazole derivative due to the presence of the triazole ring, which is known for its biological activity, particularly in antifungal and antibacterial applications. The molecular formula of this compound is , with a molecular weight of approximately 330.19 g/mol.
The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone typically involves multiple steps:
These reactions require careful control of conditions such as temperature, solvent choice (often dimethylformamide or dichloromethane), and reaction time to ensure high yields and purity .
The molecular structure of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone can be represented using various chemical notation systems:
InChI=1S/C14H14Cl2N4O/c15-12(16)10-6-18(17)11(10)13-19-14(20)7-8-3-4-9(18)5-2/h6,8H,3-5H2,1-2H3
C(C1=CN=CN=C1C(C2=CC(=C(C=C2Cl)Cl)C(=O)N3CCN=C(N3)C(C4CC4)=C(C=C(C=C4)C5CCN=C(N5)C(C6CC6)=C(C=C(C=C6)C7CCN=C(N7)C(C8CC8)=C(C=C(C=C8)C9CCN=C(N9)C(C%10CC10)=C(C=C(C=C10)C11CCN=C(N11)C(C12CC12)=C(C=C(C=C12)
This data provides insights into the compound's connectivity and stereochemistry.
The compound can participate in various chemical reactions:
These reactions are significant for modifying the compound for various applications in research and development .
The mechanism of action for (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone is primarily linked to its interactions at a molecular level:
Research into its precise mechanisms is ongoing but suggests promising applications in pharmacology .
The physical properties of this compound include:
Chemical properties include:
These properties are crucial for determining suitable applications in laboratory settings.
The compound has several potential scientific applications:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9